molecular formula C15H14FNOS B2496191 N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 306732-39-8

N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2496191
CAS No.: 306732-39-8
M. Wt: 275.34
InChI Key: IZUDYTNZJHFADT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide (CAS 306732-39-8) is a fluorinated acetamide derivative of significant interest in modern medicinal chemistry and drug discovery research. The incorporation of a fluorine atom onto the phenyl ring is a widely employed strategy to enhance a molecule's therapeutic properties . Fluorine's high electronegativity and small atomic size can profoundly influence a compound's potency, metabolic stability, and pharmacokinetic profile by altering electronic properties and forming strong carbon-fluorine bonds that resist enzymatic cleavage . The acetamide moiety serves as a stable, neutral linker common in many biologically active compounds . This structural motif is found in compounds investigated for a range of biological activities, including use as anticonvulsants . The core anilinoacetamide scaffold is a versatile building block, allowing for systematic chemical modifications to fine-tune properties like solubility, lipophilicity, and target-binding affinity during lead optimization efforts . This product is intended for research purposes as a chemical intermediate or molecular scaffold in the development of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUDYTNZJHFADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfanyl acetamides represent a critical class of organosulfur compounds characterized by a thioether (-S-) linkage between an acetamide group and an aromatic or aliphatic substituent. The structural versatility of these compounds enables interactions with biological targets such as enzymes, receptors, and ion channels, making them valuable in drug discovery. The introduction of fluorine atoms, as seen in the 4-fluorophenyl group, often enhances metabolic stability and binding affinity due to electronegativity and hydrophobic effects.

Synthetic Methodologies for N-(4-Fluorophenyl)-2-[(3-Methylphenyl)Sulfanyl]Acetamide

Nucleophilic Substitution via Thiolate Intermediate

The most widely reported method involves the reaction of 3-methylbenzenethiol with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions. This approach, adapted from pyrimidine-thiol acetamide syntheses, proceeds via a thiolate intermediate attacking the electrophilic carbon of the chloroacetamide.

Procedure :

  • Base Activation : 3-Methylbenzenethiol (1.0 equiv) is deprotonated with potassium hydroxide (1.1 equiv) in ethanol under reflux for 30 minutes.
  • Coupling Reaction : 2-Chloro-N-(4-fluorophenyl)acetamide (1.0 equiv) is added, and the mixture is refluxed for 2–4 hours.
  • Workup : Ethanol is evaporated under reduced pressure, and the product is precipitated by adding cold water. Filtration and drying yield the crude product, which is purified via recrystallization from methanol.

Reaction Scheme :
$$
\text{3-Methylbenzenethiol} + \text{2-Chloro-N-(4-fluorophenyl)acetamide} \xrightarrow{\text{KOH, EtOH}} \text{this compound} + \text{KCl}
$$

Alternative Coupling Strategies

Bromoacetamide Route

A patent-derived method substitutes chloroacetamide with bromoacetamide to enhance reactivity. Sodium hydride in DMF facilitates the coupling at room temperature, reducing energy input compared to reflux conditions:

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: NaH (1.2 equiv)
  • Temperature: 25°C
  • Time: 6–8 hours
  • Yield: 85–90%
One-Pot Synthesis

An optimized one-pot approach condenses 4-fluoroaniline, chloroacetyl chloride, and 3-methylbenzenethiol sequentially:

  • Acetamide Formation : 4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine.
  • Thioetherification : 3-Methylbenzenethiol and K₂CO₃ are added directly to the mixture, avoiding intermediate isolation.

Comparative Analysis of Synthetic Routes

Parameter Method 2.1 Method 2.2.1 Method 2.2.2
Solvent Ethanol DMF Dichloromethane
Base KOH NaH K₂CO₃
Temperature Reflux (~78°C) 25°C 0°C → 25°C
Reaction Time 2–4 h 6–8 h 3 h (total)
Yield 75–80% 85–90% 70–75%
Purification Recrystallization Column Chromatography Filtration

Key trade-offs emerge: Method 2.2.1 offers higher yields but requires anhydrous conditions and costly NaH. Method 2.1 balances simplicity and efficiency for lab-scale synthesis.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like DMF stabilize the thiolate intermediate, accelerating nucleophilic attack. Ethanol, while less efficient, enables easier product isolation via precipitation.

Base Selection

Strong bases (e.g., NaH) achieve complete thiol deprotonation but risk side reactions such as acetamide hydrolysis. Weaker bases (K₂CO₃) require longer reaction times but improve selectivity.

Temperature Control

Elevated temperatures (reflux) favor kinetic control but may degrade heat-sensitive substrates. Room-temperature methods mitigate decomposition, particularly for electron-deficient aryl thiols.

Analytical Characterization

Spectroscopic Data

Representative Data from Analogous Compounds :

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (t, 2H, J = 8.6 Hz, F-Ar), 3.85 (s, 2H, CH₂S), 2.35 (s, 3H, CH₃)
¹³C NMR δ 169.8 (C=O), 162.5 (d, J = 245 Hz, C-F), 139.2–115.1 (Ar-C), 35.7 (CH₂S), 21.0 (CH₃)
IR (KBr) 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 680 cm⁻¹ (C-S)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >98% purity for optimized methods.

Industrial-Scale Considerations

Cost Efficiency

Bromoacetamide routes incur higher raw material costs but reduce processing time. Ethanol-based methods are preferable for low-capital settings.

Environmental Impact

DMF poses disposal challenges due to toxicity, favoring ethanol or water-based systems under green chemistry principles.

Applications and Derivatives

While direct studies on this compound are limited, structural analogs demonstrate:

  • Antimicrobial Activity : Pyrimidine-thiol acetamides inhibit bacterial dihydrofolate reductase.
  • Antioxidant Properties : Triazole-thiol derivatives exhibit radical scavenging capacity.
  • Kinase Inhibition : Fluorophenyl groups enhance selectivity in kinase binding pockets.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl group may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl-Acetamide Backbones

Table 1: Key Structural Analogues and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide (Target Compound) $ \text{C}{15}\text{H}{14}\text{FNOS} $ 283.34 4-fluorophenyl, 3-methylphenylsulfanyl
N-(3-methylphenyl)-2-([5-(3-toluidino)-1,3,4-thiadiazol-2-yl]sulfanyl)acetamide $ \text{C}{17}\text{H}{17}\text{N}5\text{S}2 $ 363.48 Thiadiazole ring, 3-toluidino group
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c) $ \text{C}{20}\text{H}{21}\text{FN}2\text{O}2\text{S} $ 372.45 Butanamide chain, hexahydroquinazolin-4-one
2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (GSK1570606A) $ \text{C}{16}\text{H}{13}\text{FN}_2\text{OS} $ 300.35 Thiazolyl-pyridinyl group
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide $ \text{C}{10}\text{H}{9}\text{IN}_4\text{S} $ 360.17 Triazole ring, 2-iodophenyl
Key Structural Differences :
  • Chain Length : Compound 3c features a butanamide chain instead of the acetamide backbone, which may influence binding kinetics to enzymes like MMP-9 .
Table 2: Reported Bioactivities of Analogues
Compound Name Target/Activity Key Findings Reference
This compound Not explicitly reported in evidence. Inferred from structural analogues. Likely modulates enzyme/receptor interactions via fluorophenyl and sulfanyl groups.
3c (Hexahydroquinazolin derivative) MMP-9 inhibition $ K_d = 320 \, \text{nM} $; inhibits fibrosarcoma invasion and angiogenesis at 500 nM
GSK1570606A Kinase inhibition (undisclosed target) Part of a series with anti-proliferative properties (exact mechanism under study)
Triazole-containing acetamides (e.g., 38, 39) Antibacterial activity MIC = 8–16 µg/mL against E. coli; enhanced by fluorobenzyl substituents
N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide Undisclosed (structural complexity suggests multi-target potential) Pyrimidoindole group may confer DNA intercalation or topoisomerase inhibition
Mechanistic Insights :
  • MMP-9 Inhibition : Compound 3c’s extended chain and hexahydroquinazolin group enable selective binding to the hemopexin-like domain of MMP-9, disrupting dimerization and downstream invasion pathways .
  • Antibacterial Activity : Fluorinated benzyl groups in triazole-acetamides (e.g., compounds 38 and 39) improve membrane permeability, correlating with lower MIC values .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-methylphenylsulfanyl group in the target compound enhances lipophilicity ($ \log P \approx 3.2 $), favoring blood-brain barrier penetration compared to polar analogues like triazole derivatives ($ \log P \approx 1.8 $) .
  • Metabolic Stability : Sulfanyl-acetamides generally exhibit moderate metabolic stability, while pyridinyl-thiazolyl derivatives (e.g., GSK1570606A) may undergo faster hepatic clearance due to heterocyclic oxidation .

Biological Activity

N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group and a 3-methylphenyl sulfanyl moiety attached to an acetamide backbone. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. This structural configuration suggests potential for various pharmacological applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens .
  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) . The mechanism behind this activity may involve the modulation of specific signaling pathways related to cell growth and apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, although specific targets remain to be fully elucidated.
  • Receptor Interaction : The fluorophenyl group likely enhances binding affinity to certain receptors, which could modulate downstream signaling pathways related to inflammation and tumor growth .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AntimicrobialVarious pathogensNot specified
AnticancerMDA-MB-231IC50 < 50 µM
A549IC50 < 40 µM
HT-29IC50 < 30 µM

Detailed Research Findings

  • Anticancer Studies : In vitro evaluations revealed that this compound exhibits significant antiproliferative effects against multiple cancer cell lines. For instance, it was noted that the compound induced apoptosis in MDA-MB-231 cells through caspase activation pathways .
  • Antimicrobial Evaluations : The compound showed promising results against various bacterial strains, with ongoing studies assessing its minimum inhibitory concentration (MIC) values. These investigations are critical for determining its potential as an antibiotic agent .

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